
4-Ethynyl-2,5-dimethoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynyl-2,5-dimethoxybenzaldehyde is an organic compound with the molecular formula C11H10O3 It is a benzaldehyde derivative characterized by the presence of an ethynyl group at the 4-position and two methoxy groups at the 2 and 5 positions on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2,5-dimethoxybenzaldehyde typically involves the formylation of 4-ethynyl-2,5-dimethoxybenzene. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group into the aromatic ring. The reaction is carried out under controlled conditions to ensure the selective formylation at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful optimization of reaction conditions, including temperature, pressure, and the use of catalysts, to achieve high yields and purity. The compound is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
4-Ethynyl-2,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethynyl group can participate in substitution reactions, such as the Sonogashira coupling, where it reacts with aryl halides in the presence of a palladium catalyst to form substituted alkynes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Palladium catalyst (Pd(PPh3)4) and copper iodide (CuI) in an inert atmosphere.
Major Products Formed
Oxidation: 4-Ethynyl-2,5-dimethoxybenzoic acid.
Reduction: 4-Ethynyl-2,5-dimethoxybenzyl alcohol.
Substitution: Various substituted alkynes depending on the aryl halide used.
科学的研究の応用
4-Ethynyl-2,5-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 4-Ethynyl-2,5-dimethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ethynyl group can participate in various chemical reactions, contributing to the compound’s reactivity and biological effects. The methoxy groups may influence the compound’s solubility and interaction with biological membranes.
類似化合物との比較
Similar Compounds
2,5-Dimethoxybenzaldehyde: Lacks the ethynyl group, making it less reactive in certain substitution reactions.
4-Ethynylbenzaldehyde: Lacks the methoxy groups, which may affect its solubility and biological activity.
2,5-Dimethoxy-4-methylbenzaldehyde: Contains a methyl group instead of an ethynyl group, leading to different chemical reactivity and applications.
Uniqueness
4-Ethynyl-2,5-dimethoxybenzaldehyde is unique due to the combination of its ethynyl and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, particularly in the development of new materials and therapeutic agents.
特性
分子式 |
C11H10O3 |
|---|---|
分子量 |
190.19 g/mol |
IUPAC名 |
4-ethynyl-2,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C11H10O3/c1-4-8-5-11(14-3)9(7-12)6-10(8)13-2/h1,5-7H,2-3H3 |
InChIキー |
LCFPHQPYGQHNSY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1C=O)OC)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazinyl]-N-(4-methylpyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B14021380.png)
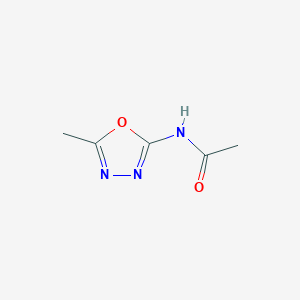
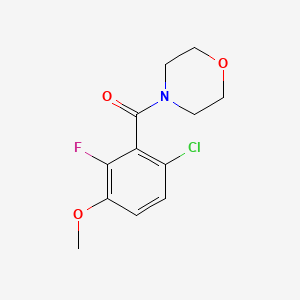
![Ethyl 6-(benzyloxy)-5-oxo-4,5-dihydrothieno[3,2-B]pyridine-7-carboxylate](/img/structure/B14021386.png)
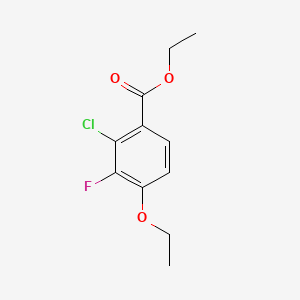
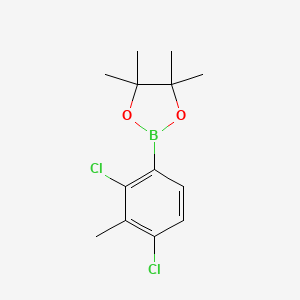
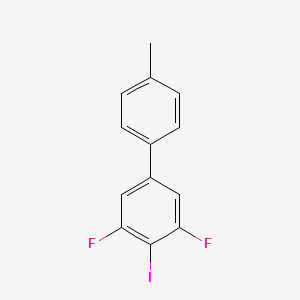

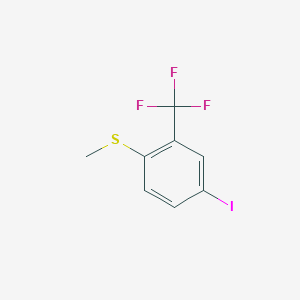
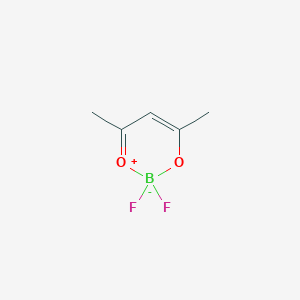
![2-[(4bS)-1,9,10-trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate](/img/structure/B14021423.png)



